molecular formula C8H4BrF B3175703 4-Fluorophenylethynyl bromide CAS No. 95895-33-3

4-Fluorophenylethynyl bromide

Cat. No.: B3175703
CAS No.: 95895-33-3
M. Wt: 199.02 g/mol
InChI Key: BRTJRZDQIBGKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylethynyl bromide is an organic compound with the molecular formula C8H4BrF It is a derivative of phenylethynyl bromide, where a fluorine atom is substituted at the para position of the benzene ring

Preparation Methods

The synthesis of 4-Fluorophenylethynyl bromide typically involves the bromination of 4-fluorophenylacetylene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethynyl group. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

4-Fluorophenylethynyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-Fluorophenylethynyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenylethynyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

4-Fluorophenylethynyl bromide can be compared with other similar compounds, such as:

    4-Fluorophenethyl bromide: Similar in structure but with an ethyl group instead of an ethynyl group.

    4-Methylphenethyl bromide: Contains a methyl group instead of a fluorine atom.

    4-(Trifluoromethyl)phenethyl bromide: Contains a trifluoromethyl group, which significantly alters its chemical properties.

Properties

IUPAC Name

1-(2-bromoethynyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJRZDQIBGKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,2-dibromo-vinyl)-4-fluoro-benzene (0.6 g, 0.00214 mol), potassium tertbutoxide (0.48 g, 0.00428 mol) and toluene (6 mL) were heated at 80° C. for 4 h. After completion of reaction, the reaction mixture was cooled to RT, diluted with water (15 mL), and extracted with EtOAc (3×50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduce pressure to obtain product as a yellow oil (0.3 g, 70%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenylethynyl bromide
Reactant of Route 2
4-Fluorophenylethynyl bromide
Reactant of Route 3
4-Fluorophenylethynyl bromide
Reactant of Route 4
4-Fluorophenylethynyl bromide
Reactant of Route 5
4-Fluorophenylethynyl bromide
Reactant of Route 6
4-Fluorophenylethynyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.